4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings, halogen substituents, and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using reagents such as thionyl chloride and methyl iodide.
Construction of the tetracyclic core: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Incorporation of the difluoromethyl group: This can be done using difluoromethylating agents like difluoromethyl iodide.
Final assembly and purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substituents can be replaced using nucleophilic substitution reactions with reagents like sodium methoxide.
Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Sodium methoxide, sodium hydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Biological Research: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(fluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(trifluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Uniqueness
The uniqueness of 4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its specific combination of substituents and ring structures. The presence of the difluoromethyl group, in particular, imparts unique electronic properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H14ClF2N7S |
---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
4-(4-chloro-2,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C22H14ClF2N7S/c1-10-15(23)17(31(2)29-10)20-28-21-18-16(26-9-32(21)30-20)14-12(11-6-4-3-5-7-11)8-13(19(24)25)27-22(14)33-18/h3-9,19H,1-2H3 |
InChI Key |
LEXLWCSKOGHALB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)C2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C6=CC=CC=C6)C |
Origin of Product |
United States |
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